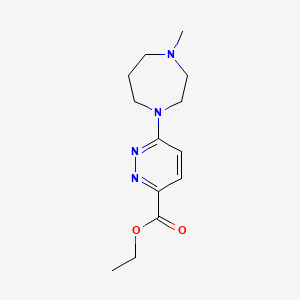

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate

Descripción general

Descripción

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds, and this particular compound features a diazepane ring substituted with a methyl group and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors, such as 1,4-diaminobutane and a suitable diketone, under acidic conditions. The resulting intermediate is then further functionalized to introduce the ethyl ester group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate has a complex structure characterized by the presence of a pyridazine ring and a diazepane moiety. The molecular formula is , and it has a molecular weight of approximately 270.31 g/mol. The compound's unique structural features contribute to its biological activity, making it an interesting candidate for further investigation.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. This compound has been investigated for its potential as an inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme involved in the epigenetic regulation of gene expression linked to cancer progression. Inhibiting DNMT1 can lead to reactivation of tumor suppressor genes, making this compound a candidate for cancer therapy .

Neuropharmacological Effects

The diazepane component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been shown to possess anxiolytic and antidepressant properties. Research into the effects of this compound on neurotransmitter systems could reveal its efficacy as a treatment for anxiety disorders or depression .

Data Table: Summary of Research Findings

Case Study 1: DNMT1 Inhibition

In a study published in a patent document, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in prostate and breast cancer models, suggesting that this compound may serve as a lead compound for developing novel anticancer agents .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of similar diazepane derivatives. The results indicated that these compounds could modulate serotonin and dopamine receptors, leading to anxiolytic-like behavior in animal models. This opens avenues for exploring this compound in treating mood disorders .

Mecanismo De Acción

The mechanism by which Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

Ethyl 6-(1,4-diazepan-1-yl)pyridazine-3-carboxylate: Lacks the methyl group on the diazepane ring.

Ethyl 6-(4-ethyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate: Features an ethyl group instead of a methyl group on the diazepane ring.

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.

Actividad Biológica

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 250.31 g/mol. The compound features a pyridazine ring substituted with a diazepane moiety, which is known to influence its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. The diazepane group is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

- Neurotransmitter Modulation : Diazepane derivatives have been shown to affect GABAergic transmission, potentially leading to anxiolytic or sedative effects. This is crucial for developing treatments for anxiety disorders and other CNS-related conditions.

- Inhibition of Enzymatic Activity : Some studies suggest that related pyridazine derivatives can inhibit enzymes such as DNA methyltransferase (DNMT), which plays a role in epigenetic regulation and cancer progression . This inhibition can lead to reactivation of tumor suppressor genes, highlighting the compound's potential in oncology.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, structure-activity relationship (SAR) studies have shown that modifications in the diazepane structure can enhance antimicrobial efficacy .

Anti-Cryptosporidial Activity

A notable area of research involves the compound's potential against Cryptosporidium parasites. Compounds with similar structures have demonstrated activity against these protozoa, suggesting that this compound might also show promise in treating cryptosporidiosis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on GABA Receptor Modulation : A study highlighted the interaction of diazepane derivatives with GABA receptors, showing significant anxiolytic effects in animal models. The results indicated that structural modifications could enhance receptor affinity and selectivity .

- Inhibition of DNMT : Another research focused on substituted pyridazines as inhibitors of DNMT1, where ethyl derivatives showed promising results in reactivating silenced genes in cancer cells .

Data Tables

Propiedades

IUPAC Name |

ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-19-13(18)11-5-6-12(15-14-11)17-8-4-7-16(2)9-10-17/h5-6H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJVRKPKAQFIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.